molecular formula C5H11NO B044366 4-Methylmorpholine CAS No. 109-02-4

4-Methylmorpholine

Cat. No. B044366
Key on ui cas rn: 109-02-4
M. Wt: 101.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-N
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Patent
US04548926

Procedure details

To a solution of 250 mg. (0.5 mmole) of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide in 8 ml. of dimethylformamide was added 0.42 ml. of a 4N solution of hydrochloric acid in dioxane, and the mixture was cooled to -60° C. 0.1 ml. of isopentyl nitrite was then added and the reaction temperature was raised to -20° C. After disappearance of the hydrazide had been confirmed, the temperature was lowered to -60° C. The mixture was neutralized with 0.17 g. of N-methylmorpholine to form a solution of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine azide.
Name
N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:24]([NH:26][C@H:27]([C:34]([NH:36][NH2:37])=[O:35])[CH2:28][C:29]1[N:33]=[CH:32][NH:31][CH:30]=1)=[O:25])[CH2:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:38][N:39](C)C=O.Cl.N(OCCC(C)C)=O>O1CCOCC1>[CH3:38][N:26]1[CH2:24][CH2:12][O:35][CH2:34][CH2:27]1.[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:24]([NH:26][C@H:27]([C:34]([N:36]=[N+:37]=[N-:39])=[O:35])[CH2:28][C:29]1[N:33]=[CH:32][NH:31][CH:30]=1)=[O:25])[CH2:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C12)C(=O)N[C@@H](CC1=CNC=N1)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Five
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to -60° C

Outcomes

Product
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C12)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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